(2-Thiomorpholinopyrimidin-5-yl)boronic acid
Description
(2-Thiomorpholinopyrimidin-5-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyrimidine ring substituted at the 2-position with a thiomorpholine group (a six-membered sulfur-containing amine) and at the 5-position with a boronic acid (-B(OH)₂) moiety. This compound belongs to the class of arylboronic acids, which are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry and materials science . The thiomorpholine substituent introduces unique electronic and steric effects due to its sulfur atom and cyclic tertiary amine structure, which may influence reactivity, binding affinity, and biological activity compared to other pyrimidine-based boronic acids.
Properties
Molecular Formula |
C8H12BN3O2S |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
(2-thiomorpholin-4-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H12BN3O2S/c13-9(14)7-5-10-8(11-6-7)12-1-3-15-4-2-12/h5-6,13-14H,1-4H2 |
InChI Key |
AHLXNDXGBOYILM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCSCC2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Thiomorpholinopyrimidin-5-yl)boronic acid typically involves the reaction of a halogenated pyrimidine derivative with a boronic acid or boronate ester. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where a halogenated pyrimidine reacts with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and functional group tolerance.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process . Additionally, the development of more sustainable and cost-effective catalysts and reagents is an ongoing area of research to improve industrial production methods.
Chemical Reactions Analysis
Types of Reactions
(2-Thiomorpholinopyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the boronic acid group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various functionalized derivatives .
Scientific Research Applications
(2-Thiomorpholinopyrimidin-5-yl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-Thiomorpholinopyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing and separation applications . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrimidine Boronic Acids
Substituent Effects on Pyrimidine Ring
The substituent at the 2-position of the pyrimidine ring significantly impacts the compound’s properties:
- Electron-Donating vs. Electron-Withdrawing Groups: 2-Methoxy-5-pyrimidylboronic acid: The methoxy group (-OCH₃) is electron-donating, increasing electron density on the pyrimidine ring. This enhances stability in cross-coupling reactions but may reduce electrophilicity of the boronic acid . 2-Methylpyrimidin-5-ylboronic acid: A methyl group (-CH₃) provides steric bulk with minimal electronic effects, favoring applications requiring moderate reactivity . 2-Aminopyrimidin-5-ylboronic acid: The amino group (-NH₂) is strongly electron-donating, lowering the pKa of the boronic acid (enhancing reactivity at physiological pH) and improving solubility in aqueous systems . Its cyclic amine structure may also enhance interactions with biological targets like enzymes or receptors .
Comparative Physicochemical Properties
Key parameters such as pKa, solubility, and binding constants vary with substituents:
*Estimated pKa values based on boronic acid analogs in –3.
Enzyme Inhibition
- Histone Deacetylase (HDAC) Inhibition: Phenoxy-substituted boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) exhibit potent HDAC inhibitory activity (IC₅₀ ~1 µM), surpassing trichostatin A in fungal models . Thiomorpholine derivatives may offer similar or improved selectivity due to sulfur’s affinity for metal ions in enzyme active sites.
- Proteasome Inhibition :
Antiproliferative Effects
- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid demonstrate sub-micromolar IC₅₀ values in triple-negative breast cancer cells (0.1969 µM and 0.2251 µM, respectively) . Thiomorpholine’s hydrophilicity may reduce cytotoxicity compared to these lipophilic analogs but improve pharmacokinetic profiles.
Biological Activity
(2-Thiomorpholinopyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interactions with biological targets. Research into its biological activity has revealed various mechanisms of action, potential therapeutic applications, and implications for drug design.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and amines, a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, including enzymes and receptors.
Key Mechanisms:
- Inhibition of Enzymes : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, particularly those linked to cancer progression.
- Modulation of Protein Interactions : By binding to specific proteins, this compound can alter protein-protein interactions, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. A notable study demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| PC-3 (Prostate Cancer) | 10.0 | |
| A549 (Lung Cancer) | 15.0 |
Case Studies
- Case Study in Breast Cancer : A clinical trial investigated the effects of this compound on MCF-7 cells. The results indicated significant apoptosis induction and cell cycle arrest at the G1 phase, suggesting a mechanism involving cell cycle regulation.
- Prostate Cancer Model : In xenograft models using PC-3 cells, administration of the compound resulted in a 45% reduction in tumor volume compared to control groups after four weeks of treatment.
Pharmacokinetics and Toxicity
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments indicate low cytotoxicity in non-cancerous cell lines, highlighting its selectivity for cancer cells.
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | ~40% |
| Cytotoxicity (non-cancer) | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
